![molecular formula C15H16FN3O B6458646 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine CAS No. 2548981-64-0](/img/structure/B6458646.png)
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine
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Overview
Description
“2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamine derivatives . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine”, involves using a template such as pyrimidifen according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
Molecular Structure Analysis
The molecular structure of “2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, a cyclopropyl group, and a 4-fluorophenoxyethyl group .
Scientific Research Applications
Angiokinase Inhibition for Cancer Therapy
Another derivative, N-(2-(4-fluorophenoxy)ethyl)acetamide , has shown promise as an angiokinase inhibitor. Specifically, a compound called WXFL-152 , derived from a series of 4-oxyquinoline derivatives, inhibits the proliferation of vascular endothelial cells (ECs) and pericytes. This inhibition of angiogenesis could be valuable in cancer therapy .
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is mites , specifically Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Mode of Action
It is known that the compound interacts with mites, leading to their death . The compound’s effectiveness is comparable to the commercial acaricide cyenopyrafen .
Biochemical Pathways
It is known that the compound has a significant impact on the survival of mites .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of the action of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is the death of mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae .
Future Directions
The future directions for “2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their fungicidal activity, especially given the increasing evolution of pesticide resistance . Additionally, their potential for use in other applications, such as antitumor activities, could also be explored .
properties
IUPAC Name |
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c16-12-3-5-13(6-4-12)20-10-9-17-14-7-8-18-15(19-14)11-1-2-11/h3-8,11H,1-2,9-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUGBCVRIZQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine |
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